1-(carboxymethyl)-4-iodo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
The compound “1-(carboxymethyl)-4-iodo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of carboxylic acid groups (-COOH) and a trifluoromethyl group (-CF3) in the molecule suggests that it might have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The carboxymethyl group (-CH2COOH) would be attached to one of the carbon atoms in the ring, the iodine atom would be attached to another carbon atom, and the trifluoromethyl group (-CF3) would be attached to a third carbon atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The carboxylic acid group is typically reactive and can undergo reactions such as esterification and amide formation. The trifluoromethyl group can enhance the acidity of neighboring protons, and the iodine atom can potentially be replaced by other groups in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could make the compound acidic and polar, which could influence its solubility in different solvents .Scientific Research Applications
Synthesis and Structural Analysis
The compound 1-(carboxymethyl)-4-iodo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid and its derivatives are primarily used in the synthesis of coordination complexes and for studying their structural properties. For instance, pyrazole-dicarboxylate acid derivatives have been synthesized and characterized, leading to the formation of mononuclear chelate complexes with metals such as Cu and Co. These complexes are analyzed for their crystallization properties, revealing 2D hydrogen bonded networks, which are essential for understanding the structural aspects of such compounds in coordination chemistry (Radi et al., 2015).
Luminescence Properties
Ligands based on the pyrazole carboxylic acid framework, similar to this compound, have been investigated for their luminescence properties. Transition metal complexes involving these ligands exhibit dual-emissive luminescence in the solid state at room temperature. This feature is significant for applications in materials science, particularly in the development of luminescent materials and sensors (Su et al., 2014).
Electrochemiluminescence
The pyrazolecarboxylic framework is also explored in the context of electrochemiluminescence (ECL). Transition metal complexes with pyrazolecarboxylic ligands have shown highly intense ECL, which is promising for applications in ECL-based sensors and devices. The synthesis of these complexes through hydrothermal hydrolysis and their assembly into supramolecular structures contribute to their electrochemiluminescent properties, making them suitable for advanced analytical and bioanalytical applications (Feng et al., 2016).
Mechanism of Action
Target of action
Many drugs and active compounds work by interacting with specific proteins or enzymes in the body. These targets are often involved in critical biochemical pathways. For example, a compound might target an enzyme that is involved in the synthesis of a certain type of molecule, thereby affecting the levels of that molecule in the body .
Mode of action
The compound could bind to its target, thereby altering the target’s function. This could involve inhibiting the target’s activity, enhancing it, or modifying it in some other way .
Biochemical pathways
The compound’s effects on its target could impact various biochemical pathways. For example, if the compound inhibits an enzyme that is involved in the synthesis of a certain molecule, this could affect all pathways that involve that molecule .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would determine how it is taken up by the body, where it is distributed, how it is metabolized, and how it is excreted .
Result of action
The compound’s action on its target and its effects on biochemical pathways could lead to various molecular and cellular effects. These could include changes in the levels of certain molecules in cells, alterations in cell behavior, or even cell death .
Action environment
Various environmental factors could influence the compound’s action, efficacy, and stability. These could include the pH of the environment, the presence of other molecules, and physical factors like temperature .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(carboxymethyl)-4-iodo-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IN2O4/c8-7(9,10)5-3(11)4(6(16)17)13(12-5)1-2(14)15/h1H2,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMPLJBXMQFNHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N1C(=C(C(=N1)C(F)(F)F)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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